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Compound of Interest

Compound Name: 2-Ethylcrotonaldehyde

Cat. No.: B3428050

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Ethylcrotonaldehyde (CAS No: 19780-25-7), a key intermediate in various chemical
syntheses. This document compiles predicted and available experimental data for Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry
(MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and a
logical workflow for spectroscopic analysis are also presented to aid in research and
development.

Spectroscopic Data Summary

The following tables summarize the expected and reported quantitative spectroscopic data for
2-Ethylcrotonaldehyde. Due to the limited availability of specific experimental data in public
databases, predicted values based on the analysis of similar a,3-unsaturated aldehydes are
also included for a comprehensive understanding.

Table 1: *H NMR Spectroscopic Data (Predicted)
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Chemical Shift (5,

Coupling Constant

Proton Assignment Multiplicity

ppm) (3, Hz)
Aldehydic H 9.0-10.0 Singlet -
Vinylic H 6.5-75 Quartet ~7
Methylene H (-CHz2-) 20-25 Quartet ~7.5
Methyl H (vinylic) 1.8-2.2 Doublet ~7
Methyl H (ethyl) 1.0-1.3 Triplet ~7.5

Table 2: 13C NMR Spectroscopic Data

Carbon Assignment

Chemical Shift (6, ppm)

Carbonyl C (C=0) 190 - 205
Vinylic C (a-carbon) 135 - 150
Vinylic C (B-carbon) 145 - 160
Methylene C (-CH2-) 20 - 30
Methyl C (vinylic) 10-20
Methyl C (ethyl) 10-15

A 13C NMR spectrum for 2-Ethylcrotonaldehyde is available from suppliers like Sigma-Aldrich,

though specific chemical shift values are not detailed here.[1][2]

Table 3: Infrared (IR) Spectroscopic Data

© 2025 BenchChem. All rights reserved.

2/10 Tech Support


https://www.benchchem.com/product/b3428050?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Butenal_-2-ethyl
https://www.chemicalbook.com/SpectrumEN_19780-25-7_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3428050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Functional Group Absorption Range (cm~?) Intensity
C=0 Stretch (conjugated

1685 - 1710 Strong
aldehyde)
C=C Stretch (conjugated) 1620 - 1650 Medium

Aldehydic C-H Stretch

2700 - 2760 and 2800 - 2860

Medium, often two bands

Vinylic C-H Stretch

3000 - 3100

Medium

Aliphatic C-H Stretch

2850 - 3000

Medium to Strong

For a,B-unsaturated aldehydes, the carbonyl (C=0) stretching vibration is typically observed in

the 1685-1710 cm ~ range.[1][3][4][5][6] The characteristic aldehydic C-H stretching appears as
two weak to medium bands around 2720 cm ~t and 2820 cm ~L[1][3][4][5][6][7]

Table 4. Mass Spectrometry (MS) Data

Fragmentation lon

Predicted m/z

Description

[M]* 98 Molecular lon

[M-1]* 97 Loss of aldehydic proton
[M-29]* 69 o-cleavage, loss of CHO
[M-43]* 55 McLafferty rearrangement
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The molecular weight of 2-Ethylcrotonaldehyde is 98.14 g/mol .[1] In mass spectrometry,
aldehydes typically show a molecular ion peak. Common fragmentation patterns include a-

cleavage (loss of the CHO group) and the McLafferty rearrangement.[8][9]

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Transition Predicted Amax (nm) Solvent
- T 210 - 240 Ethanol or Hexane
n- T 300 - 350 Ethanol or Hexane

As a conjugated system, 2-Ethylcrotonaldehyde is expected to exhibit a m — 11* transition at a
longer wavelength compared to non-conjugated aldehydes. The n — 1* transition will also be

present but with a weaker intensity.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and
accurate interpretation. The following are generalized protocols that can be adapted for the
analysis of 2-Ethylcrotonaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of purified 2-Ethylcrotonaldehyde in approximately
0.6-0.7 mL of a deuterated solvent (e.g., CDCls, Acetone-de) in a standard 5 mm NMR tube.
Add a small amount of tetramethylsilane (TMS) as an internal standard (4 0.00 ppm).
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e 1H NMR Spectroscopy:

o Instrument: 400 MHz or higher field NMR spectrometer.

o Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-32.

Relaxation delay: 1-2 s.

Acquisition time: 2-4 s.

Spectral width: -2 to 12 ppm.

e 13C NMR Spectroscopy:

o Instrument: 100 MHz or higher field NMR spectrometer.

o Parameters:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2 s.

Acquisition time: 1-2 s.

Spectral width: -5 to 220 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: As a liquid, 2-Ethylcrotonaldehyde can be analyzed neat. Place a
drop of the neat liquid between two KBr or NaCl plates to form a thin film.

 Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
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e Parameters:

(¢]

Scan range: 4000 - 400 cm™1.

Resolution: 4 cm~1.

[¢]

[¢]

Number of scans: 16-32.

[e]

A background spectrum of the clean plates should be acquired and subtracted from the
sample spectrum.

Mass Spectrometry (MS)

 Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron

ionization (EI) source.

e GC Conditions:

[e]

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

(¢]

Injector temperature: 250 °C.

[¢]

Oven program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then
ramp at 10-20 °C/min to a final temperature of 250-280 °C.

[¢]

Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
e MS Conditions:

o lonization mode: Electron lonization (El) at 70 eV.

o Mass range: m/z 30 - 300.

o Source temperature: 230 °C.

o Quadrupole temperature: 150 °C.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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o Sample Preparation: Prepare a dilute solution of 2-Ethylcrotonaldehyde in a UV-
transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration should be
adjusted to yield an absorbance between 0.2 and 1.0 at the Amax. A typical starting
concentration would be in the range of 10-4 to 10—> M.

e Instrumentation: Dual-beam UV-Vis spectrophotometer.

e Procedure:

[e]

Use a matched pair of quartz cuvettes (1 cm path length).

o

Fill the reference cuvette with the pure solvent.

[¢]

Fill the sample cuvette with the prepared solution.

[e]

Record the spectrum over a range of approximately 200 - 400 nm.

[e]

The wavelength of maximum absorbance (Amax) should be identified.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of 2-Ethylcrotonaldehyde.
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Caption: A logical workflow for the spectroscopic analysis of 2-Ethylcrotonaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethylcrotonaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3428050#spectroscopic-data-of-2-
ethylcrotonaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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